molecular formula C8H6IN B1590666 3-Iodo-4-methylbenzonitrile CAS No. 42872-79-7

3-Iodo-4-methylbenzonitrile

Cat. No. B1590666
Key on ui cas rn: 42872-79-7
M. Wt: 243.04 g/mol
InChI Key: YGXPQBKQVKASBM-UHFFFAOYSA-N
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Patent
US08772288B2

Procedure details

Lithium bis(trimethylsilyl)amide (1M in tetrahydrofuran, 9.9 mL, 9.9 mmol) was added dropwise over 2 minutes to a cooled (10° C.) solution of 3-iodo-4-methylbenzonitrile (preparation 51a, 2.00 g, 8.2 mmol) in tetrahydrofuran (10 mL). After 1.5 hours, the mixture was cooled to 0° C. and water (20 mL) was slowly added. The pH was adjusted to 1 with 3M aqueous hydrochloric acid and then the mixture was stirred for 30 minutes. The aqueous layer was extracted with diethyl ether and ethyl acetate and then made basic with sodium hydroxide pellets which resulted in the separation of an oil. The mixture was extracted with ethyl acetate and the organic layer was dried and evaporated under reduced pressure. The residue was triturated with diethyl ether to give the title compound (0.54 g, 25%) as a yellow solid.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[I:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[CH3:20])[C:15]#[N:16].O.Cl>O1CCCC1>[I:11][C:12]1[CH:13]=[C:14]([C:15](=[NH:5])[NH2:16])[CH:17]=[CH:18][C:19]=1[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
9.9 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C#N)C=CC1C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
resulted in the separation of an oil
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC=1C=C(C=CC1C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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